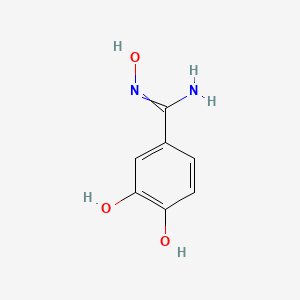

Amidoxima

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amidox is a compound primarily known for its use as an antibiotic. It is used to prevent or treat a wide variety of bacterial infections, including those of the urinary tract, bones, joints, lungs, brain, and blood . Amidox works by stopping the growth of bacteria, making it a crucial medication in the treatment of bacterial infections .

Aplicaciones Científicas De Investigación

Amidox has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Amidox, also known as 3,4 Dihydroxybenzamidoxime, primarily targets the enzyme Ribonucleotide Reductase (RR) . RR is the rate-limiting enzyme of deoxynucleoside triphosphate synthesis and is considered to be an excellent target of cancer chemotherapy . It also interacts with the Mitochondrial Amidoxime Reducing Component 1 (MARC1) .

Mode of Action

Amidox inhibits the enzyme RR, which plays a crucial role in DNA synthesis . The cytotoxic action of Amidox cannot be circumvented by the addition of Fe-ammonium citrate .

Biochemical Pathways

Amidox affects the biochemical pathways related to the synthesis of deoxynucleoside triphosphates, which are essential for DNA replication . It also interacts with the MARC1 gene, which is associated with lower hepatic fat, reduction in liver enzymes, and protection from most causes of cirrhosis .

Pharmacokinetics

As a general rule, the adme (absorption, distribution, metabolism, and excretion) properties of a drug are affected by its physicochemical properties .

Result of Action

Amidox has been shown to induce several apoptosis mechanisms in HL-60 cells . It has also been associated with lower hepatic fat, reduction in liver enzymes, and protection from most causes of cirrhosis .

Action Environment

It is known that amidox is used as an aquatic and systemic herbicide on wheat, corn, rangeland/pasture, sorghum, barley, and lawns to control broadleaf weeds .

Análisis Bioquímico

Biochemical Properties

Amidox interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme ribonucleotide reductase , which is crucial for DNA synthesis and repair in cells. This interaction disrupts the normal functioning of the bacteria, leading to their eventual death .

Cellular Effects

Amidox has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Amidox has been shown to induce several apoptosis mechanisms in HL-60 cells

Molecular Mechanism

Amidox exerts its effects at the molecular level through various mechanisms. It binds to the enzyme ribonucleotide reductase, inhibiting its function . This prevents the synthesis of essential proteins required by bacteria, thereby stopping their growth

Temporal Effects in Laboratory Settings

The effects of Amidox over time in laboratory settings have been observed in several studies. Amidox has been shown to have a stable effect on bacterial growth over time . The long-term effects of Amidox on cellular function in in vitro or in vivo studies are still being explored.

Dosage Effects in Animal Models

The effects of Amidox can vary with different dosages in animal models. While specific studies on Amidox dosage effects in animal models are limited, it is generally understood that the dosage must be carefully controlled to avoid toxic or adverse effects .

Metabolic Pathways

Amidox is involved in several metabolic pathways. It interacts with enzymes such as ribonucleotide reductase

Transport and Distribution

Amidox is transported and distributed within cells and tissues in a manner that is still being researched. It is known that Amidox can interact with various biomolecules, which may influence its localization or accumulation .

Subcellular Localization

Studies have suggested that certain variants of Amidox may cause protein instability and aberrant localization in hepatic cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Amidox can be synthesized through various methods. One common method involves the polymerization of acrylonitrile followed by amidoximation treatment with hydroxylamine to convert the cyano group in poly(acrylonitrile) to amidoxime . This process involves specific conditions such as temperature, time, and hydroxylamine concentration to optimize the physicochemical properties and adsorption capabilities of the resulting poly(amidoxime) .

Industrial Production Methods: In industrial settings, the production of Amidox involves large-scale polymerization and amidoximation processes. The optimization of these processes is crucial to ensure high yield and quality of the final product. The conditions such as temperature, reaction time, and reagent concentrations are carefully controlled to achieve the desired properties .

Análisis De Reacciones Químicas

Types of Reactions: Amidox undergoes various chemical reactions, including:

Oxidation: Amidox can be oxidized under specific conditions to form different products.

Reduction: Reduction of Amidox can lead to the formation of amines.

Substitution: Amidox can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oximes, while reduction can produce amines .

Comparación Con Compuestos Similares

Amikacin: Like Amidox, Amikacin is an antibiotic used to treat bacterial infections.

Poly(acrylonitrile): This compound is used as a precursor in the synthesis of poly(amidoxime), highlighting the importance of Amidox in industrial applications.

Uniqueness: Amidox is unique due to its dual role as an antibiotic and a key intermediate in the synthesis of various important compounds. Its ability to undergo a wide range of chemical reactions and its extensive applications in different fields make it a valuable compound in both scientific research and industrial applications .

Propiedades

Número CAS |

95933-72-5 |

|---|---|

Fórmula molecular |

C7H8N2O3 |

Peso molecular |

168.15 g/mol |

Nombre IUPAC |

N',3,4-trihydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9) |

Clave InChI |

JOAASNKBYBFGDN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=NO)N)O)O |

SMILES isomérico |

C1=CC(=C(C=C1/C(=N\O)/N)O)O |

SMILES canónico |

C1=CC(=C(C=C1C(=NO)N)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3,4-dihydroxybenzamidoxime Amidox |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Amidox?

A1: Amidox exerts its antineoplastic activity by inhibiting the enzyme ribonucleotide reductase (RR) [, , , , ]. RR is a critical enzyme involved in the de novo synthesis of DNA, making it an attractive target for cancer chemotherapy [].

Q2: How does Amidox affect DNA synthesis in cancer cells?

A2: Amidox significantly decreases intracellular concentrations of deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and deoxyadenosine triphosphate (dATP) in HL-60 human promyelocytic leukemia cells []. These nucleotides are essential building blocks for DNA synthesis, and their depletion inhibits this process, ultimately leading to cancer cell death.

Q3: Has Amidox demonstrated synergistic effects with other anticancer agents?

A3: Yes, combining Amidox with Arabinofuranosylcytosine (Ara-C) resulted in a more than additive cytotoxic effect in both growth inhibition and soft agar assays using HL-60 cells []. This suggests a potential benefit in combining Amidox with other chemotherapeutic agents.

Q4: Does Amidox possess any DNA-protective properties?

A5: Yes, Amidox exhibits a strong capacity for scavenging free radicals []. In a study using hydrogen peroxide-induced DNA damage, Amidox demonstrated a greater ability to protect plasmid DNA from damage compared to hydroxyurea, Didox, and Trimidox []. This antioxidant property may contribute to its overall therapeutic potential.

Q5: Are there any known genotoxic concerns with Amidox?

A6: Interestingly, while structurally related compounds Didox and Trimidox were found to be mutagenic in a reverse mutation assay using Salmonella typhimurium strains, Amidox did not show any mutagenic activity []. This difference highlights the importance of structural features in determining the safety profile of these compounds.

Q6: Does Amidox interact with iron?

A7: While not extensively studied, there is evidence suggesting that Amidox, as well as its analog Didox (3,4-dihydroxybenzohydroxamic acid), possesses iron-binding capacity [, ]. The implications of this interaction on Amidox's mechanism of action and potential side effects remain to be fully elucidated.

Q7: What is the current status of Amidox in terms of clinical development?

A8: Amidox is currently undergoing preclinical studies []. Further research, including in vivo efficacy studies, pharmacokinetic profiling, and safety assessments, are needed to determine its potential for clinical translation as an anticancer agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.